Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-
Description
Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]- is a derivative of mefenamic acid (2-[(2,3-dimethylphenyl)amino]benzoic acid), a well-known nonsteroidal anti-inflammatory drug (NSAID) . This compound is of interest due to its structural relationship with fenamate-class drugs, which exhibit conformational flexibility and polymorphism .
Properties
IUPAC Name |
2-(2,3-dimethyl-N-oxaloanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-10-6-5-9-13(11(10)2)18(15(19)17(22)23)14-8-4-3-7-12(14)16(20)21/h3-9H,1-2H3,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLAECLFZXWEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C2=CC=CC=C2C(=O)O)C(=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431527 | |
| Record name | Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1618-52-6 | |
| Record name | Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]- exerts its effects involves its interaction with specific molecular targets and pathways. The carboxycarbonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The 2,3-dimethylphenyl group may influence the compound's binding affinity and specificity to certain enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below highlights key structural differences and similarities with related compounds:
Key Observations :
- Unlike flufenamic acid, which uses a trifluoromethyl group for enhanced membrane permeability, the carboxycarbonyl group may reduce lipophilicity .
Physicochemical Properties
Solubility and Bioavailability
- Mefenamic Acid : Low aqueous solubility (BCS Class II), limiting bioavailability .
- Target Compound : Theoretical solubility is higher due to the polar carboxycarbonyl group, though experimental data are pending.
- Flufenamic Acid : Higher lipophilicity improves permeability but exacerbates solubility challenges .
Conformational Flexibility
- Mefenamic acid exhibits polymorphism due to rotation of the dimethylphenyl group around the Car−N bond .
- The carboxycarbonyl group in the target compound may restrict rotation, reducing conformational polymorphism but increasing crystallinity .
Spectroscopic and Computational Data
Biological Activity
Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-, with the molecular formula C₁₇H₁₅N₁O₅ and CAS number 1618-52-6, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid moiety substituted with an amino group that is further modified by a carboxycarbonyl group and a 2,3-dimethylphenyl group. This unique structure suggests various interactions within biological systems, making it a candidate for pharmaceutical applications.
The biological activity of benzoic acid derivatives often involves their interaction with specific molecular targets. The carboxycarbonyl group can act as an electrophile, while the 2,3-dimethylphenyl group may enhance binding affinity to proteins or enzymes. Understanding these interactions is crucial for elucidating the compound's pharmacological effects.
Biological Activities
-
Anticancer Activity :
- Recent studies have indicated that benzoic acid derivatives exhibit notable anticancer properties. For instance, compounds structurally related to benzoic acid have shown significant inhibition against various cancer cell lines.
- A study highlighted that certain derivatives had IC₅₀ values ranging from 0.2 to 10 µM against human cancer cell lines such as MCF-7 and A549 .
- Cholinesterase Inhibition :
-
Antimicrobial Activity :
- Compounds with similar structures have been investigated for antimicrobial properties. Preliminary results suggest that certain benzoic acid derivatives possess antibacterial and antifungal activities, although specific data on the compound remains limited.
Study on Anticancer Properties
A comparative study evaluated several benzoic acid analogs against cancer cell lines:
- Compound Tested : Benzoic acid derivatives
- Cell Lines : MCF-7 (breast cancer), A549 (lung cancer)
- Results : The most potent compounds exhibited IC₅₀ values below 5 µM, indicating strong antiproliferative effects.
| Compound Name | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 | 4.53 |
| Compound B | A549 | 3.00 |
| Compound C | MCF-7 | 5.85 |
Research on Cholinesterase Inhibition
A study assessed the inhibitory effects of various benzoic acid derivatives on AChE:
Preparation Methods
Route 1: Sequential Amidation and Carboxylation
Step 1: Protection of 2-Aminobenzoic Acid
2-Aminobenzoic acid is esterified to methyl 2-aminobenzoate using methanol and catalytic sulfuric acid, shielding the carboxylic acid during subsequent reactions.
Step 2: N-Alkylation with 2,3-Dimethylphenyl Bromide
The amine undergoes Ullmann-type coupling with 2,3-dimethylphenyl bromide under palladium catalysis ($$ \text{Pd(OAc)}_2 $$, $$ \text{Xantphos} $$) in toluene at 110°C, introducing the aryl group.
Step 3: Oxalyl Chloride-Mediated Carboxycarbonylation
The secondary amine reacts with oxalyl chloride ($$ \text{Cl-C(O)-CO-Cl} $$) in dichloromethane at 0°C, followed by hydrolysis to yield the oxamic acid derivative. Excess base ($$ \text{Et}_3\text{N} $$) prevents bis-acylation.
Step 4: Ester Hydrolysis
The methyl ester is saponified with aqueous NaOH in THF/MeOH (1:1), regenerating the carboxylic acid.
Key Data
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| 1 | MeOH, H₂SO₄, reflux | 95% | |
| 2 | Pd(OAc)₂, Xantphos | 78% | |
| 3 | Oxalyl chloride, 0°C | 65% | |
| 4 | NaOH, THF/MeOH | 90% |
Route 2: Direct Urea Formation
Step 1: Synthesis of 2-Isocyanatobenzoic Acid
2-Aminobenzoic acid reacts with phosgene ($$ \text{COCl}_2 $$) in toluene to form 2-isocyanatobenzoic acid, though this route risks polymerization.
Step 2: Reaction with 2,3-Dimethylaniline
The isocyanate couples with 2,3-dimethylaniline in DMF at 25°C, forming the urea linkage. However, competing hydrolysis limits efficiency.
Step 3: Oxidation to Carboxycarbonyl
The urea is oxidized with $$ \text{KMnO}_4 $$ in acidic conditions, converting the $$ \text{-NH-CO-NH-} $$ group to $$ \text{-NH-C(O)-COOH} $$.
Challenges
Route 3: Solid-Phase Synthesis
Step 1: Resin-Bound 2-Fmoc-Aminobenzoic Acid
The carboxylic acid is anchored to Wang resin via esterification, enabling Fmoc-based peptide synthesis.
Step 2: Sequential Deprotection and Coupling
- Fmoc removal with piperidine.
- Coupling with 2,3-dimethylbenzoyl chloride using HATU/DIEA.
- Oxalyl monoacid coupling via DCC/NHS activation.
Step 3: Cleavage and Purification
TFA cleavage releases the product, purified via reverse-phase HPLC.
Advantages
Mechanistic Considerations
- Ullmann Coupling : Copper or palladium catalysts facilitate C–N bond formation between aryl halides and amines, though steric hindrance from the 2,3-dimethyl group necessitates elevated temperatures.
- Oxalyl Chloride Reactivity : The electrophilic carbonyl reacts preferentially with the less hindered amine, but excess reagent leads to bis-acylation. Controlled addition and low temperatures mitigate this.
- Ester Hydrolysis : Alkaline conditions selectively cleave the methyl ester without affecting the oxamic acid group.
Purification and Characterization
- Recrystallization : From ethanol/water (7:3), yielding needle-like crystals.
- Column Chromatography : Silica gel with EtOAc/hexane (1:1) removes unreacted starting materials.
- Analytical Data :
Industrial Applications and Patent Landscape
Q & A
[Basic] What synthetic routes and characterization methods are recommended for this compound?
Answer:
The compound is synthesized via N-arylation of anthranilic acid derivatives with 2,3-dimethylaniline. Key characterization methods include:
- Spectroscopy : FT-IR and FT-Raman spectroscopy (4,000–400 cm⁻¹ range) to identify functional groups like carboxylic acid (-COOH) and aromatic C-H stretching .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular packing and hydrogen-bonding networks, critical for confirming stereochemistry .
- Chromatography : High-performance liquid chromatography (HPLC) to assess purity, especially for pharmacological applications .
[Advanced] How can computational methods (e.g., DFT) elucidate electronic and vibrational properties?
Answer:
Density Functional Theory (DFT) at B3LYP/6-31G(d,p) and 6-311++G(d,p) levels is used to:
- Vibrational Assignments : Calculate harmonic vibrational frequencies and assign modes (e.g., C=O stretching at ~1,680 cm⁻¹) via potential energy distribution (PED) analysis .
- Electronic Properties : Determine HOMO-LUMO energy gaps (e.g., 4.2–4.5 eV) to predict reactivity and charge transfer behavior .
- Molecular Electrostatic Potential (MEP) : Map electron density to identify nucleophilic/electrophilic sites, supporting drug design .
[Advanced] How do polymorphic forms (II and III) impact physicochemical properties, and how are they analyzed?
Answer:
Polymorphs are studied via:
- Solution Crystallization : Form II is obtained in solvents like ethanol or acetonitrile, while thermal treatment of Form II yields Form III .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) reveals phase transitions (e.g., Form II → III at 145°C) .
- Spectroscopic Differentiation : FT-IR and Raman spectra show distinct carboxyl group vibrations between polymorphs, affecting solubility and bioavailability .
[Basic] What spectroscopic techniques are optimal for structural validation?
Answer:
- FT-IR/FT-Raman : Identify functional groups (e.g., -NH bending at 1,550 cm⁻¹, aromatic ring vibrations at 1,600 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms proton environments (e.g., methyl groups at δ 2.2 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 241.29 for [M+H]⁺) .
[Advanced] How are thermodynamic properties (e.g., entropy, enthalpy) calculated, and what insights do they provide?
Answer:
DFT-derived thermodynamic parameters include:
-
Temperature Dependence :
Temperature (K) Heat Capacity (Cp) Entropy (S) Enthalpy (H) 300 250 J/mol·K 480 J/mol·K 120 kJ/mol 400 320 J/mol·K 520 J/mol·K 135 kJ/mol These values correlate with thermal stability and phase transitions .
[Advanced] How do molecular docking studies support its pharmacological activity?
Answer:
Docking against cyclooxygenase (COX-2) receptors reveals:
- Binding Affinity : High affinity (-8.5 kcal/mol) due to hydrogen bonds between the carboxyl group and Arg120/His90 residues .
- Selectivity : Preferential binding to COX-2 over COX-1, explaining anti-inflammatory efficacy .
Methodology includes AutoDock Vina with Lamarckian genetic algorithms .
[Basic] What are the best practices for ensuring compound stability during storage?
Answer:
- Storage Conditions : -20°C (powder) or -80°C (solutions) to prevent hydrolysis of the carboxycarbonyl group .
- Container : Amber glass vials under inert gas (N₂/Ar) to avoid photodegradation and oxidation .
[Advanced] How does substituent variation (e.g., methyl groups) influence bioactivity?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
